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Compound of Interest

Compound Name: Trehalulose

Cat. No.: B037205

An in-depth technical guide for researchers, scientists, and drug development professionals on
the disaccharide trehalulose, detailing its discovery, natural sources, analytical and synthesis
protocols, and physiological effects.

Executive Summary

Trehalulose, a structural isomer of sucrose, is a naturally occurring disaccharide composed of
a glucose and a fructose unit linked by an a-1,1-glycosidic bond. Initially identified as a
microbial product, it has garnered significant recent interest following the discovery of its high
concentrations in stingless bee honey. This guide provides a comprehensive overview of the
history of trehalulose, its natural distribution, and detailed methodologies for its analysis and
synthesis. Furthermore, it elucidates the metabolic pathway and physiological effects of
trehalulose, highlighting its potential as a functional food ingredient and therapeutic agent.

Discovery and History

The history of trehalulose is intertwined with the broader study of sucrose isomers. While the
related sugar trehalose was discovered in the 19th century, the specific identification and
characterization of trehalulose as 1-O-a-D-glucopyranosyl-D-fructose occurred later. A
comprehensive review of trehalose and its isomers by G.G. Birch in 1963 was a significant
early milestone in the characterization of these sugars[1].

A pivotal moment in trehalulose research came in 2020, when a study led by researchers from
the University of Queensland identified trehalulose as a major component of stingless bee
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honey, with concentrations far exceeding those found in any other natural food source[2]. This
discovery has spurred a wave of research into the properties and potential applications of this
unique sugar.

Natural Sources of Trehalulose

Trehalulose is found in a variety of natural sources, with particularly high concentrations in the
honey of stingless bees. It is also produced by several species of bacteria.

Stingless Bee Honey

The honey produced by stingless bees (tribe Meliponini) is the most significant known natural
source of trehalulose. The concentration can vary considerably depending on the bee species
and geographical location.

Stingless Bee . o Trehalulose
. Geographic Origin Reference
Species Content ( g/100g )
Tetragonula )
] Australia 13-44
carbonaria
Tetragonula hockingsi  Australia 6.20 - 38.2 [3]
Geniotrigona _
) Malaysia 17.8-57.0 [3]
thoracica
Heterotrigona itama Malaysia 17.8-57.0 [3]
Variable, generally
Melipona beecheii Mexico lower than other [4]
species
Scaptotrigona ] Intermediate
. Mexico _ [4]
pectoralis concentrations

Highest average
. . . . concentration among
Frieseomelitta nigra Mexico _ _ [4]
studied Mexican

species
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Microbial Production

Several bacterial species are known to synthesize trehalulose from sucrose through the action
of sucrose isomerase enzymes.

Microorganism Enzyme Reference

Protaminobacter rubrum Sucrose Isomerase [516]1[7]

Pseudomonas mesoacidophila  Trehalulose Synthase (MutB) [B][O][10][11][12]

Agrobacterium radiobacter Trehalulose-forming enzyme [13]

Other Natural Sources

Trehalulose is also found in smaller quantities in other natural products, though the
concentrations are generally much lower than in stingless bee honey.

Source Reported Presence

Mushrooms Present in some species
Algae Present in some species
Crustaceans Present in some species

Experimental Protocols
Enzymatic Synthesis of Trehalulose from Sucrose

This protocol describes the synthesis of trehalulose using a sucrose isomerase from a
microbial source.

Materials:
e Sucrose solution (e.g., 50% w/v in 50 mM sodium phosphate buffer, pH 6.0)
e Sucrose isomerase (e.g., from Pseudomonas mesoacidophila)

» Reaction vessel with temperature and pH control
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e Quenching solution (e.g., 1 M HCI)
e HPLC system for analysis
Procedure:

o Prepare the sucrose substrate solution and adjust the pH to the optimal range for the
enzyme (typically pH 5.5-6.5).

o Equilibrate the reaction vessel to the optimal temperature for the enzyme (e.g., 30°C).

e Add the sucrose isomerase to the substrate solution to initiate the reaction. The enzyme
concentration should be optimized for efficient conversion.

 Incubate the reaction mixture for a predetermined time (e.g., 24-48 hours), with gentle
agitation.

» Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the
sugar composition by HPLC.

» Once the desired conversion is achieved, terminate the reaction by adding a quenching
solution to denature the enzyme.

e The resulting trehalulose-rich syrup can be further purified using chromatographic
techniques.

Analysis of Trehalulose in Honey by HPLC-RID

This protocol outlines a method for the quantification of trehalulose in stingless bee honey
using High-Performance Liquid Chromatography with a Refractive Index Detector.

Materials:
e Honey sample
o Ultrapure water

» Syringe filters (0.22 um)
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o HPLC system equipped with a refractive index detector (RID)
o A suitable carbohydrate analysis column (e.g., Hi-Plex Pb column, 300 mm x 7.7 mm, 8 ym)
e Trehalulose standard
Procedure:
e Sample Preparation:
o Accurately weigh approximately 1 g of the honey sample.

o Dissolve the sample in a known volume of ultrapure water (e.g., 10 mL) to create a stock
solution.

o Filter the solution through a 0.22 um syringe filter into an HPLC vial.

o Chromatographic Conditions:

[e]

Mobile Phase: Ultrapure water

o

Flow Rate: e.g., 0.6 mL/min

[¢]

Column Temperature: e.g., 80°C

[¢]

Detector Temperature: e.g., 40°C

[e]

Injection Volume: e.g., 20 pL

 Calibration:
o Prepare a series of standard solutions of trehalulose of known concentrations.
o Inject the standards into the HPLC system to generate a calibration curve.

e Analysis:

o Inject the prepared honey sample into the HPLC system.
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o Identify the trehalulose peak based on the retention time of the standard.

o Quantify the concentration of trehalulose in the sample by comparing its peak area to the
calibration curve.

Analysis of Trehalulose in Honey by UPLC-MS/MS

This protocol provides a more sensitive method for the detection and quantification of
trehalulose using Ultra-Performance Liquid Chromatography coupled with Tandem Mass
Spectrometry.

Materials:

e Honey sample

o Acetonitrile (ACN)

o Ammonium hydroxide (NH4OH)

o Ultrapure water

e Syringe filters (0.22 pm)

o UPLC-MS/MS system with an electrospray ionization (ESI) source

e Asuitable HILIC column (e.g., BEH Amide column)

» Trehalulose standard

Procedure:

e Sample Preparation:
o Prepare a dilute solution of the honey sample in a mixture of acetonitrile and water.
o Filter the sample through a 0.22 um syringe filter.

o Chromatographic Conditions:
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o Mobile Phase A: Water with a low concentration of ammonium hydroxide (e.g., 0.1%)
o Mobile Phase B: Acetonitrile with a low concentration of ammonium hydroxide (e.g., 0.1%)

o Gradient Elution: A gradient program is typically used, starting with a high percentage of
acetonitrile and gradually increasing the percentage of water.

o Flow Rate: e.g., 0.3 mL/min

o Column Temperature: e.g., 35°C

e Mass Spectrometry Conditions:
o lonization Mode: Negative Electrospray lonization (ESI-) is often used for sugars.

o Multiple Reaction Monitoring (MRM): Set up specific precursor-to-product ion transitions
for trehalulose for quantification and confirmation. For example, a transition of m/z 341.1 -
> 179.1 can be used.

e Quantification:
o Generate a calibration curve using a trehalulose standard.

o Analyze the honey sample and quantify trehalulose based on the peak area of the
specific MRM transition.

Metabolic and Physiological Effects of Trehalulose

Unlike its isomer sucrose, trehalulose is metabolized more slowly in the human body, leading
to several beneficial physiological effects.

Metabolic Pathway and Glycemic Response
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Metabolic pathway of trehalulose in humans.

Due to the stable a-1,1-glycosidic bond, trehalulose is hydrolyzed more slowly by enzymes in
the small intestine compared to sucrose[14]. This results in a slower release and absorption of
glucose and fructose into the bloodstream, leading to a lower glycemic index and a reduced
insulin response.

Non-Cariogenic Properties
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Streptococcus mutans, a primary bacterium responsible for dental caries, is unable to efficiently
metabolize trehalulose to produce the acids that cause tooth decay. Furthermore, trehalulose
does not serve as a substrate for the synthesis of water-insoluble glucans, which are essential
for the formation of dental plaque[15][16][17].
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Mechanism of the non-cariogenic properties of trehalulose.

Prebiotic Effects
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Preliminary evidence suggests that trehalulose may have prebiotic properties, promoting the
growth of beneficial gut bacteria. This can contribute to improved gut health and overall well-
being. The slower digestion of trehalulose allows it to reach the lower gastrointestinal tract
where it can be utilized by the gut microbiota[18][19].

Future Directions

The discovery of high concentrations of trehalulose in stingless bee honey has opened up
new avenues for research and development. Future studies should focus on:

 Clinical trials: To further substantiate the health benefits of trehalulose, including its effects
on glycemic control, oral health, and gut microbiota in human subjects.

o Food applications: Exploring the use of trehalulose as a functional food ingredient in a
variety of products, taking advantage of its lower sweetness and health benefits.

» Biotechnological production: Optimizing the enzymatic synthesis of trehalulose to enable its
cost-effective production on an industrial scale.

o Pharmacological potential: Investigating the potential therapeutic applications of trehalulose
in the management of metabolic disorders and other health conditions.

Conclusion

Trehalulose is a unique disaccharide with a growing body of evidence supporting its beneficial
physiological effects. Its natural abundance in stingless bee honey and the potential for
biotechnological production make it a promising candidate for applications in the food,
beverage, and pharmaceutical industries. This guide provides a foundational understanding of
trehalulose for professionals seeking to explore its potential in their respective fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b037205#trehalulose-discovery-and-natural-sources]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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